molecular formula C12H15NO3 B12282172 4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine CAS No. 1094218-38-8

4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine

Cat. No.: B12282172
CAS No.: 1094218-38-8
M. Wt: 221.25 g/mol
InChI Key: YATJMXJGGKOEIY-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine is a chemical compound that features a 1,3-benzodioxole ring system fused with a tetrahydropyran ring and an amine group. The 1,3-benzodioxole moiety is a structural fragment found in many natural and synthetic compounds known for their broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine typically begins with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium tetrahydroaluminate: Used for the reduction of nitriles to amines.

    Aryloxymethyloxiranes: Used for substitution reactions to form aryloxypropanol derivatives.

Major Products Formed

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine has been studied for its potential antioxidant activity. Derivatives of this compound have been synthesized and evaluated for their biological activities, including antioxidant properties . The compound’s structural features make it a valuable candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents with diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine is not well-documented. compounds containing the 1,3-benzodioxole moiety are known to interact with various molecular targets and pathways, leading to their observed biological activities. The amine group in the compound may also play a role in its interaction with biological targets, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine is unique due to its combination of the 1,3-benzodioxole ring system and the tetrahydropyran ring with an amine group. This structural arrangement imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

1094218-38-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)oxan-4-amine

InChI

InChI=1S/C12H15NO3/c13-12(3-5-14-6-4-12)9-1-2-10-11(7-9)16-8-15-10/h1-2,7H,3-6,8,13H2

InChI Key

YATJMXJGGKOEIY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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